Self‑Limiting Monolayer Adsorption Enables Atomic‑Layer‑Epitaxy: Dimethylgermane vs. Chlorogermanes
Dimethylgermane satisfies the self‑limiting adsorption condition required for atomic‑layer‑epitaxy (ALE) of germanium on Si(100), whereas chlorogermanes (e.g., GeCl₄, GeHCl₃) are categorically unsuitable because rapid thermal desorption of HCl from the surface breaks the self‑limiting condition and prevents monolayer‑precise growth [1]. Kinetic modeling confirms that no recombinative desorption reaction exists between surface methyl groups and hydrogen for dimethylgermane, enabling an ideal growth rate of one monolayer per cycle that is thermodynamically spontaneous [1]. Experimentally, atomic‑hydrogen‑assisted ALE using dimethylgermane achieved the ideal 1 ML/cycle growth rate over a wide temperature window of 420 °C to 528 °C [2].
| Evidence Dimension | Self‑limiting adsorption capability for ALE of Ge on Si(100) |
|---|---|
| Target Compound Data | Ideal 1 ML/cycle growth rate predicted and experimentally confirmed; ALE window 420–528 °C; self‑limiting adsorption observed from 3 × 10⁵ to 1 × 10⁸ Langmuir exposure, 296–673 K |
| Comparator Or Baseline | Chlorogermanes (GeCl₄, GeHCl₃): cannot satisfy self‑limiting adsorption condition due to rapid HCl thermal desorption; ideal monolayer growth not achievable |
| Quantified Difference | Dimethylgermane: ideal 1 ML/cycle achievable, wide ALE window (108 °C span). Chlorogermanes: 0 ML/cycle achievable under identical self‑limiting criteria (qualitative binary distinction from kinetic/thermodynamic model) |
| Conditions | Si(100) substrate; alternating exposures of dimethylgermane and atomic hydrogen; ALE temperature range 420–528 °C; kinetic and thermodynamic modeling in Appl. Surf. Sci. 1997 |
Why This Matters
For procurement teams sourcing precursors for atomic‑layer‑precise Ge or SiGe heterostructure fabrication, dimethylgermane is the only organogermane validated for self‑limiting 1 ML/cycle ALE; choosing a chlorogermane or a non‑self‑limiting alternative precludes monolayer thickness control.
- [1] Sugahara, S.; Matsumura, M. Modeling of germanium atomic-layer-epitaxy. Appl. Surf. Sci. 1997, 112, 176–186. DOI: 10.1016/S0169-4332(96)01027-6. View Source
- [2] Sugahara, S.; Kitamura, T.; Matsumura, M. Atomic hydrogen-assisted ALE of germanium. Appl. Surf. Sci. 1995, 90, 349–356. DOI: 10.1016/0169-4332(95)00152-2. View Source
